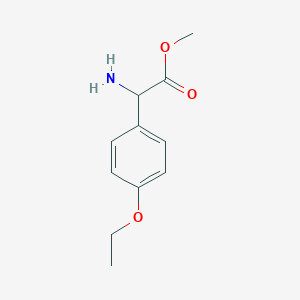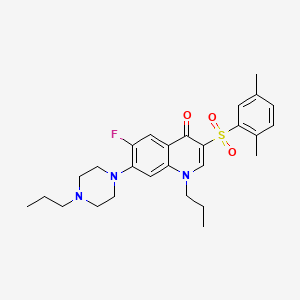![molecular formula C26H26N4O3 B2496451 (4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034263-08-4](/img/structure/B2496451.png)
(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of complex organic molecules often explored for their potential biological activities and chemical properties. Research in this area focuses on synthesizing novel derivatives, analyzing their structures, and evaluating their properties for various applications.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from basic chemical building blocks to achieve the desired structure. For example, Malik and Khan (2014) described the design and synthesis of a series of novel compounds evaluated for their anticonvulsant activities, highlighting the process of creating functional molecules with specific biological activities (Malik & Khan, 2014).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction and spectroscopic methods (IR, NMR, LC-MS), plays a crucial role in confirming the chemical structure of synthesized compounds. Prasad et al. (2018) discussed the structural characterization of a novel bioactive heterocycle, showcasing the importance of structural analysis in understanding the conformation and stability of molecules (Prasad et al., 2018).
Chemical Reactions and Properties
Research on chemical reactions and properties focuses on understanding the reactivity and functional capabilities of compounds. The study by Pancholia et al. (2016) on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes provides insights into the chemical reactivity and potential biological applications of synthesized compounds (Pancholia et al., 2016).
Physical Properties Analysis
The physical properties of compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like the one conducted by Karthik et al. (2021) on thermal, optical, etching, and structural properties provide valuable data on how these properties are analyzed and their significance (Karthik et al., 2021).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity under different conditions, stability, and interactions with other molecules, is essential for understanding the potential applications of a compound. The work of Tsuno et al. (2017) on the development of TRPV4 antagonists showcases the exploration of chemical properties in the context of drug discovery (Tsuno et al., 2017).
科学的研究の応用
DNA Minor Groove Binding Applications
The compound Hoechst 33258, a synthetic dye and N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives are crucial in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also find uses as radioprotectors and topoisomerase inhibitors, making them valuable in rational drug design and investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed. These compounds exhibit remarkable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This review sheds light on their preparation, properties, and the potential for further investigation in unknown analogues (Boča, Jameson, & Linert, 2011).
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl Peptidase IV (DPP IV) inhibitors, including compounds with piperazine structures, are a focus for treating type 2 diabetes mellitus. The review emphasizes the intense research in finding new DPP IV inhibitors due to the recent approval of marketed compounds and the unknown long-term side effects. The perfect inhibitor would inhibit GLP-1 and GIP degradation by DPP IV without affecting the protease's activity on other substrates or disrupting DPP IV's communication with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Synthesis of Novel CNS Acting Drugs
Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, including compounds with piperidine structures, form a significant class of organic compounds that may serve as lead molecules for synthesizing compounds with CNS activity. The review suggests that compounds with functional chemical groups like furan, thiophene, pyrrole, pyridine, azole, imidazole, and others may have effects ranging from depression to euphoria to convulsion (Saganuwan, 2017).
特性
IUPAC Name |
phenyl-[2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-24(19-8-2-1-3-9-19)21-11-4-5-12-22(21)25(32)28-14-16-29(17-15-28)26(33)23-18-20-10-6-7-13-30(20)27-23/h1-5,8-9,11-12,18H,6-7,10,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAHPSSINEZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

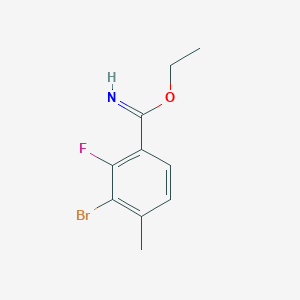
![Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2496371.png)
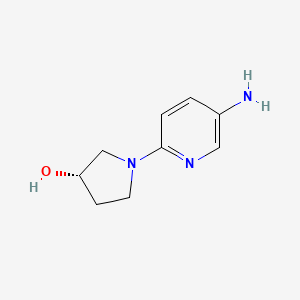
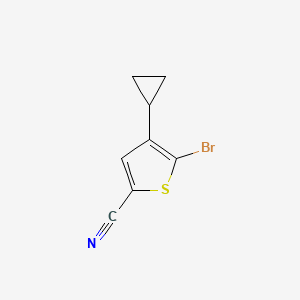


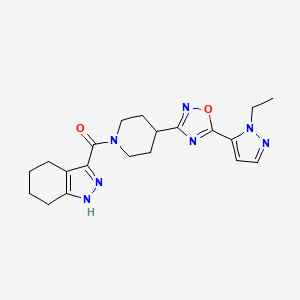
![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
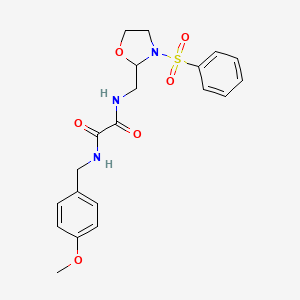
![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)
